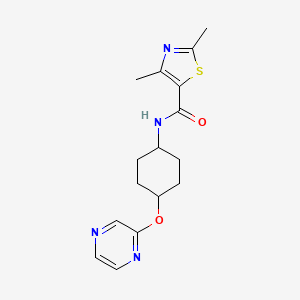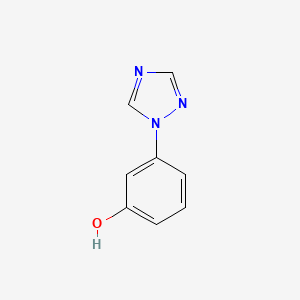
1-Cyano-4-oxocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-4-oxocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The compound is used in various chemical reactions and is available for purchase from chemical suppliers .
Chemical Reactions Analysis
Cyanoacetohydrazides, similar to 1-Cyano-4-oxocyclohexane-1-carboxylic acid, are used in various types of reactions, including cyclocondensation and cyclization . These reactions lead to the formation of heterocycles, including common ones as well as uncommon ones such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .Physical And Chemical Properties Analysis
1-Cyano-4-oxocyclohexane-1-carboxylic acid is a powder at room temperature . The compound is stored in a sealed container in a dry place at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Applications in Industrial Processes
1-Cyano-4-oxocyclohexane-1-carboxylic acid is not directly mentioned in the literature. However, compounds related to its precursors, such as cyclohexanone and cyclohexanecarboxylic acid, play significant roles in various scientific and industrial applications. These compounds are fundamental in synthesizing adipic acid, a critical precursor for nylon production, and in developing environmentally friendly oxidation processes.
Adipic Acid Production
Cyclohexanone and cyclohexanecarboxylic acid derivatives are crucial in synthesizing adipic acid, primarily used to manufacture nylon. Adipic acid is produced through the oxidation of cyclohexane, indicating the importance of cyclohexane derivatives in industrial chemistry and polymer science. The process involves catalytic oxidation steps that transform cyclohexane into cyclohexanol and cyclohexanone, which are then oxidized to adipic acid. This transformation is pivotal for producing materials like nylon, which finds extensive use in textiles, carpets, and automotive parts (Wells, 2018).
Green Chemistry Approaches
The oxidation of cyclohexanone to adipic acid has been refined to more environmentally friendly methods. Using aqueous hydrogen peroxide as an oxidant in the presence of catalysts under solvent-free conditions represents a "green" approach to adipic acid synthesis. This method reduces the environmental impact by avoiding the use of harmful nitric acid and organic solvents, demonstrating the potential for more sustainable industrial chemical processes (Usui & Sato, 2003).
Environmental Impact and Plasticizer Exposure
The study of cyclohexane derivatives extends to assessing the environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). Monitoring the presence of DINCH metabolites in human urine highlights the significance of understanding the environmental and health implications of chemicals derived from cyclohexane and its analogs (Silva et al., 2013).
Safety and Hazards
The safety information for 1-Cyano-4-oxocyclohexane-1-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-cyano-4-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-5-8(7(11)12)3-1-6(10)2-4-8/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBOGAPWIRSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-4-oxocyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

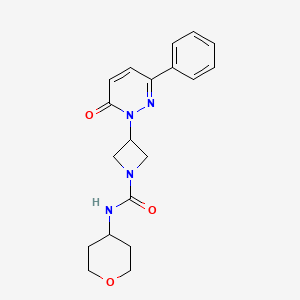
![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)
![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)
![3-(furan-2-yl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2694636.png)
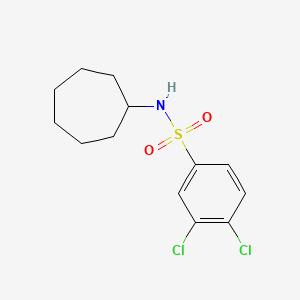
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)
![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2694642.png)
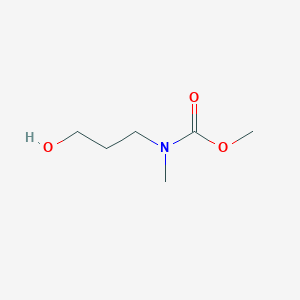
![N-(4-fluorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2694647.png)
